

Application Notes and Protocols for ML145: Considerations for In Vivo Studies

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Compound of Interest

Compound Name: ML 145

Cat. No.: B1139099

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Abstract

ML145 is a potent and selective antagonist of the human G protein-coupled receptor 35 (GPR35) and an inhibitor of the small GTPase Cdc42. While it serves as a valuable tool for in vitro research, its application in in vivo studies, particularly in rodent models, is significantly limited. This document provides a comprehensive overview of the available information on ML145 and detailed considerations for researchers contemplating its use in animal studies.

Introduction

ML145 has been identified as a dual-activity compound, targeting both GPR35 and Cdc42. GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and cancer. Cdc42, a member of the Rho family of GTPases, is a key regulator of cell polarity, proliferation, and migration. The ability to modulate these targets makes ML145 a compound of interest for basic research and drug development. However, a critical factor for its use in preclinical animal models is its species selectivity.

Data Presentation

A thorough review of the scientific literature reveals a significant lack of quantitative data for ML145 in in vivo models. The primary reason for this is the compound's pronounced species-dependent activity, particularly concerning its GPR35 antagonism.

Table 1: Species Selectivity of ML145 as a GPR35 Antagonist

Species	Activity	Reference
Human	High-affinity antagonist	[1] [2] [3]
Mouse	No significant activity	[1] [2]
Rat	No significant activity	

Due to this species selectivity, administering ML145 to rodents with the intention of antagonizing GPR35 would likely yield inconclusive or misleading results.

Information regarding the in vivo use of ML145 as a Cdc42 inhibitor is also scarce. While other Cdc42 inhibitors have been successfully used in animal models, specific dosage and administration protocols for ML145 in this context are not well-documented in the available literature.

Experimental Protocols

Given the limitations described above, providing a detailed, validated experimental protocol for the in vivo administration of ML145 is not feasible. Researchers insistent on exploring ML145 in an in vivo setting should consider the following general guidance, adapted from protocols for other small molecule inhibitors.

General Considerations for In Vivo Small Molecule Administration (Hypothetical for ML145)

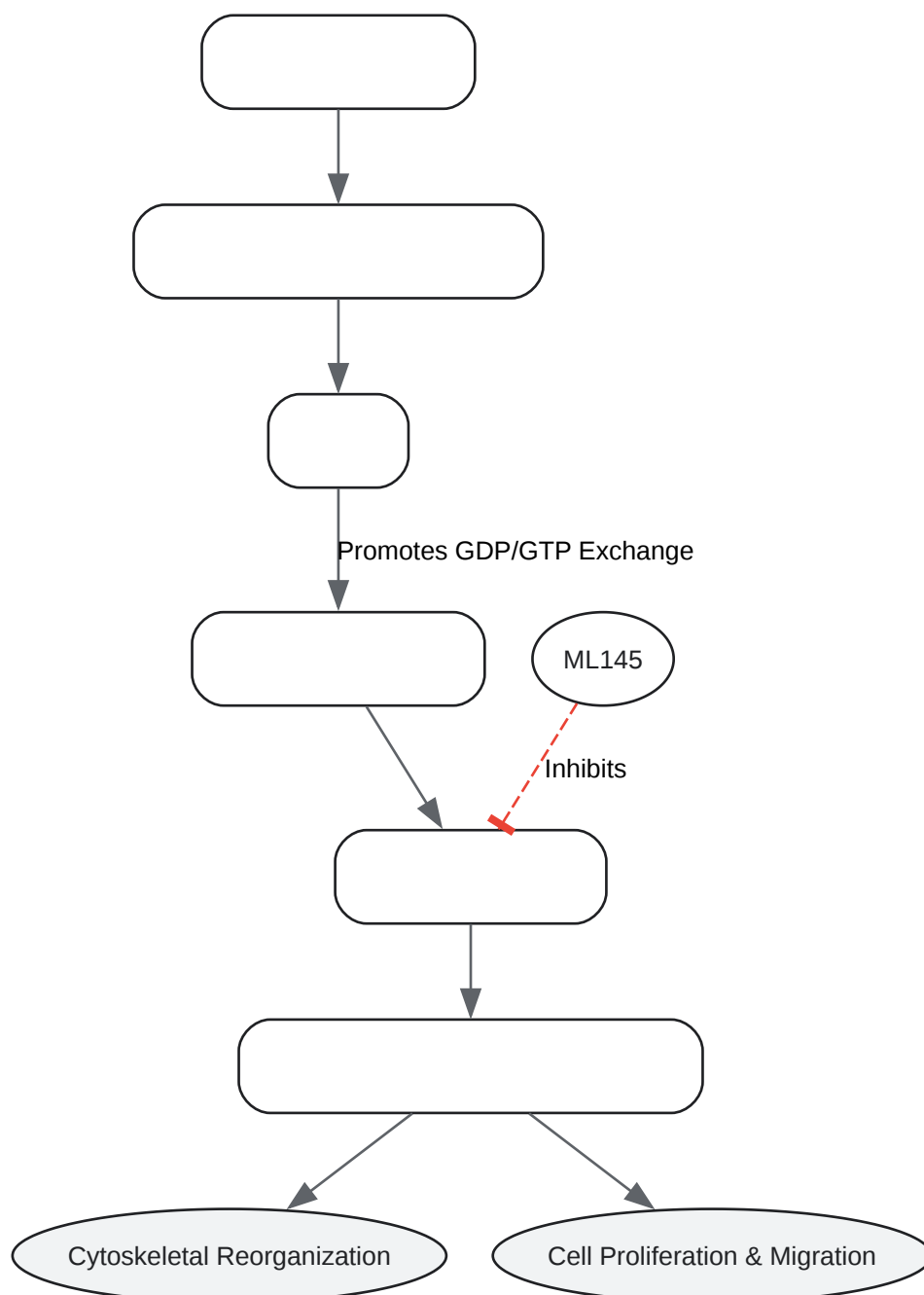
- **Vehicle Selection:** A suitable vehicle must be chosen to solubilize ML145 for administration. Common vehicles for hydrophobic small molecules include:
 - DMSO (dimethyl sulfoxide)
 - PEG400 (polyethylene glycol 400)
 - Tween 80
 - Saline
 - Combinations of the above.

- Note: Vehicle toxicity and effects on the experimental model must be evaluated in a control group.
- Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile. Potential routes include:
 - Intraperitoneal (IP) injection: Often used for systemic delivery.
 - Oral gavage (PO): To assess oral bioavailability and effects after gastrointestinal absorption.
 - Intravenous (IV) injection: For direct systemic administration and rapid distribution.
 - Subcutaneous (SC) injection: For slower, more sustained release.
- Dosage Selection (Hypothetical): Without prior in vivo data for ML145, a dose-ranging study would be essential to determine a safe and potentially efficacious dose. This would typically involve:
 - Starting with a low dose, guided by in vitro potency (e.g., 1-5 mg/kg).
 - Escalating the dose in different animal cohorts.
 - Closely monitoring for signs of toxicity (weight loss, behavioral changes, etc.).
 - Establishing a maximum tolerated dose (MTD).
- Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Before efficacy studies, it is crucial to understand the PK/PD profile of ML145 in the chosen animal model. This would involve:
 - Administering a single dose of ML145.
 - Collecting blood samples at various time points.
 - Analyzing plasma concentrations of ML145 to determine parameters like half-life ($t_{1/2}$), maximum concentration (C_{max}), and area under the curve (AUC).

- Assessing target engagement in relevant tissues (e.g., measuring Cdc42 activity) at different time points post-administration.

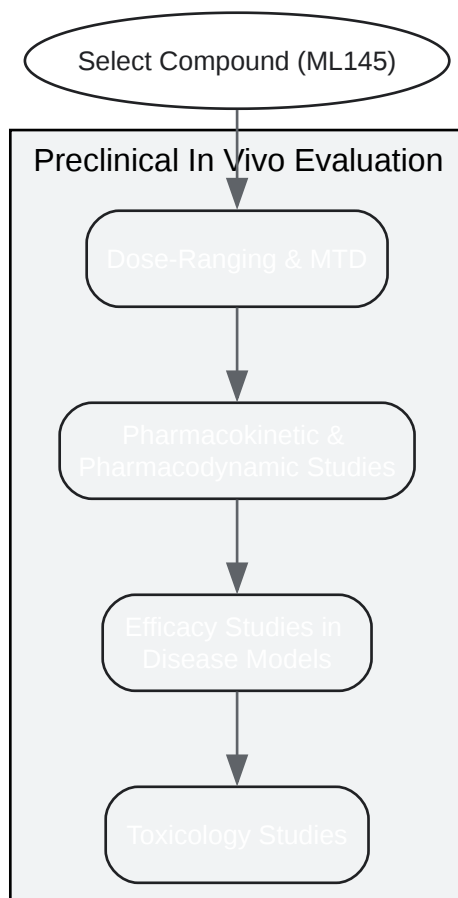
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway of ML145 and a general workflow for evaluating a novel compound in vivo.



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Caption: ML145 inhibits the active, GTP-bound form of Cdc42.



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Caption: General workflow for preclinical in vivo compound evaluation.

Conclusion and Recommendations

Based on the current scientific literature, the use of ML145 in in vivo studies, particularly in rodent models, is not recommended for targeting GPR35 due to its high species selectivity. For researchers interested in the in vivo inhibition of Cdc42, exploring alternative, well-characterized inhibitors with proven in vivo activity would be a more scientifically sound and efficient approach. Should a researcher decide to proceed with ML145 for in vivo studies for other purposes, extensive preliminary studies, including dose-ranging, toxicity, and pharmacokinetic assessments, are mandatory to establish a viable and reproducible experimental protocol. Extreme caution should be exercised in interpreting any results obtained without these foundational studies.

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